Octylphenol

Vue d'ensemble

Description

Octylphenol: is an alkylphenol with the chemical formula C14H22O . It is primarily used in the production of phenolic resins and as an intermediate in the manufacture of this compound ethoxylates . This compound is known for its role as an endocrine disruptor due to its estrogenic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octylphenol is typically synthesized through the alkylation of phenol with octene or isobutylene in the presence of an acid catalyst . The reaction involves heating phenol and the alkylating agent to a specific temperature, followed by the addition of the catalyst. Common catalysts include sulfuric acid and ion-exchange resins .

Industrial Production Methods: In industrial settings, this compound is produced using batch reactors or continuous processes with fixed bed ion-exchange resins . The process involves the reaction of phenol with di-isobutene in the presence of a boron trifluoride complex or an ion-exchange resin .

Analyse Des Réactions Chimiques

Types of Reactions: Octylphenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents like nitric acid for nitration and chlorine for halogenation are commonly used.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitro-octylphenol and halogenated octylphenols.

Applications De Recherche Scientifique

Octylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of phenolic resins and other chemical compounds.

Biology: Studied for its estrogenic effects and its impact on endocrine systems.

Medicine: Investigated for its potential toxicological effects and its role as an endocrine disruptor.

Industry: Utilized in the production of rubber, pesticides, and paints.

Mécanisme D'action

Octylphenol exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, mimicking the action of natural estrogens . This interaction can lead to the activation of estrogen-responsive genes and pathways, resulting in various biological effects . The compound’s ability to disrupt endocrine function is a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

Nonylphenol: Another alkylphenol with similar estrogenic activity and environmental impact.

Bisphenol A: A widely studied endocrine disruptor with structural similarities to octylphenol.

Uniqueness of this compound: this compound is unique due to its specific alkyl chain length and its widespread use in the production of phenolic resins and this compound ethoxylates . Its estrogenic activity and environmental persistence also distinguish it from other similar compounds .

Activité Biologique

Octylphenol, particularly 4-tert-octylphenol (4-OP), is an alkylphenol compound widely used in industrial applications, including the production of detergents, plastics, and resins. Its environmental persistence and potential for bioaccumulation raise significant concerns regarding its biological activity and toxicity. This article explores the biological effects of this compound, emphasizing its cytotoxicity, endocrine-disrupting properties, and impacts on neurodevelopment.

This compound is a hydrophobic compound that tends to accumulate in aquatic environments due to its low solubility in water. It is primarily released into the environment through industrial effluents and has been detected in various matrices, including water, sediments, and biota. The compound's structure allows it to interact with biological membranes, which may contribute to its toxicological effects.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various human cell lines. For instance, an investigation characterized the cytotoxicity of 4-OP on HepG2 liver cells. The study revealed that exposure to 4-OP increased cell death and disrupted protective physiological processes such as the unfolded protein response and autophagy. The cytotoxic effects were dose-dependent, with concentrations ranging from 1 to 100 μM leading to varying degrees of cell viability reduction .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen. Research has shown that it binds weakly to estrogen receptors, which can lead to altered hormonal signaling pathways. A study assessing the uterotrophic activity of various alkylphenols found that 4-OP exhibited estrogenic activity with a binding affinity comparable to that of other known EDCs .

In vivo studies have indicated that exposure to this compound can lead to developmental abnormalities and reproductive issues in animal models. For example, perinatal exposure in mice resulted in impaired brain development and behavioral deficits, highlighting the neurotoxic potential of this compound .

Neurodevelopmental Effects

The neurodevelopmental impacts of this compound have garnered attention due to its widespread use and potential for human exposure. A study conducted on mice exposed to this compound during gestation found significant disruptions in neuronal development. Key findings included:

- Decreased Axon and Dendrite Length : Neurons treated with this compound exhibited shorter axons and dendrites.

- Reduced Proliferation : Markers for cell proliferation were significantly lower in treated groups.

- Behavioral Changes : Offspring displayed cognitive dysfunctions, increased anxiety-like behaviors, and social interaction deficits .

Case Studies

- Aquatic Toxicity : A study assessing the acute and chronic toxicity of this compound on aquatic organisms demonstrated lethal effects at concentrations as low as 10 μg/L. The compound's estrogenic activity was linked to reproductive impairments in fish populations exposed to contaminated waters .

- Human Exposure Assessment : Research evaluating dietary exposure highlighted that this compound is frequently found in food commodities due to bioaccumulation through the food chain. This raises concerns about chronic exposure risks associated with dietary intake .

Propriétés

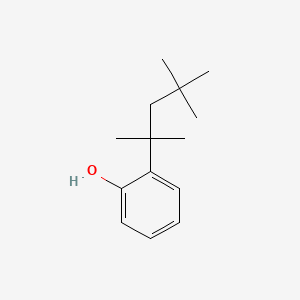

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.